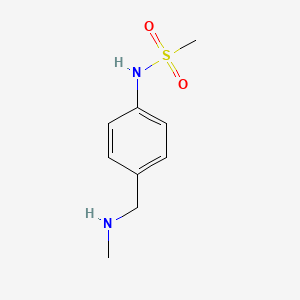
N-(4-((methylamino)methyl)phenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-((methylamino)methyl)phenyl)methanesulfonamide is an organic compound with the molecular formula C10H16N2O2S It is a derivative of methanesulfonamide and contains a phenyl group substituted with a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((methylamino)methyl)phenyl)methanesulfonamide typically involves the reaction of 4-(methylamino)methyl)aniline with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
N-(4-((methylamino)methyl)phenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
N-(4-((methylamino)methyl)phenyl)methanesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent and in the treatment of certain diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-((methylamino)methyl)phenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Dofetilide: A similar compound with the molecular formula C19H27N3O5S2, used as an antiarrhythmic agent.
N-(4-(2-(methylamino)ethyl)phenyl)methanesulfonamide: Another related compound with similar structural features.
Uniqueness
N-(4-((methylamino)methyl)phenyl)methanesulfonamide
Biological Activity
N-(4-((methylamino)methyl)phenyl)methanesulfonamide, also referred to as a sulfonamide derivative, has garnered attention in biomedical research for its potential therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound contains a sulfonamide group, which is known for its diverse biological activities. The presence of the methylamino and phenyl groups contributes to its pharmacological profile.
Sulfonamides generally exert their effects by inhibiting bacterial dihydropteroate synthase, an enzyme involved in folate synthesis. However, recent studies indicate that derivatives like this compound may also affect other biological pathways, such as:
- Inhibition of Tumor Growth : Preliminary findings suggest that this compound may inhibit the proliferation of cancer cells through various signaling pathways.
- Anti-inflammatory Effects : Some sulfonamide derivatives have demonstrated anti-inflammatory properties, potentially offering therapeutic benefits in conditions like rheumatoid arthritis.
Anticancer Activity
Research has shown that this compound exhibits significant anticancer activity. For instance:
- Study on Breast Cancer : A study indicated that this compound reduced the viability of breast cancer cells by inducing apoptosis and inhibiting angiogenesis, as evidenced by decreased vascular endothelial growth factor (VEGF) levels in vitro .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been evaluated for its anti-inflammatory effects:
- Animal Model Studies : In murine models of inflammation, treatment with this compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases .
Research Findings Summary Table
| Study | Biological Activity | Findings |
|---|---|---|
| Study 1 | Anticancer | Inhibition of breast cancer cell proliferation; reduced VEGF levels. |
| Study 2 | Anti-inflammatory | Decreased TNF-alpha and IL-6 levels in murine models. |
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the methylamino group or the phenyl ring can significantly influence its potency and selectivity towards specific biological targets.
Properties
Molecular Formula |
C9H14N2O2S |
|---|---|
Molecular Weight |
214.29 g/mol |
IUPAC Name |
N-[4-(methylaminomethyl)phenyl]methanesulfonamide |
InChI |
InChI=1S/C9H14N2O2S/c1-10-7-8-3-5-9(6-4-8)11-14(2,12)13/h3-6,10-11H,7H2,1-2H3 |
InChI Key |
WIZHQDAIKWZKLS-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC=C(C=C1)NS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















